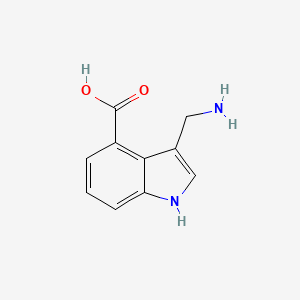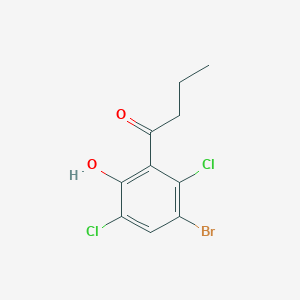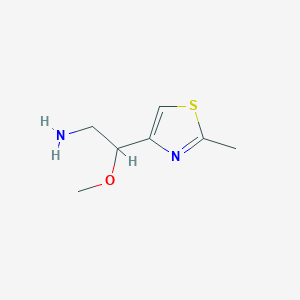
2-Methoxy-2-(2-methyl-1,3-thiazol-4-YL)ethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methoxy-2-(2-methyl-1,3-thiazol-4-YL)ethan-1-amine is an organic compound featuring a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-2-(2-methyl-1,3-thiazol-4-YL)ethan-1-amine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea.
Substitution Reactions: The introduction of the methoxy group and the amine group can be achieved through nucleophilic substitution reactions. For instance, the methoxy group can be introduced by reacting the thiazole derivative with methanol in the presence of a base.
Final Assembly: The final compound is assembled by reacting the intermediate thiazole derivative with appropriate amine precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiazole ring or the methoxy group, potentially converting them into more reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxy group or the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or ammonia can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In organic synthesis, 2-Methoxy-2-(2-methyl-1,3-thiazol-4-YL)ethan-1-amine serves as a building block for more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
The compound’s thiazole ring is a common motif in biologically active molecules. It can be used to design inhibitors or activators of specific enzymes or receptors, making it valuable in biochemical research.
Medicine
Potential medicinal applications include the development of antimicrobial, antiviral, and anticancer agents. The thiazole ring is known for its bioactivity, and modifications of this compound could lead to new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the synthesis of dyes, agrochemicals, and polymers. Its reactivity and stability make it suitable for various industrial applications.
作用機序
The mechanism of action of 2-Methoxy-2-(2-methyl-1,3-thiazol-4-YL)ethan-1-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The thiazole ring can engage in hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
2-Methylthiazole: A simpler thiazole derivative with similar reactivity but lacking the methoxy and amine groups.
4-Methylthiazole: Another thiazole derivative with a different substitution pattern, affecting its chemical properties and applications.
2-Amino-4-methylthiazole: Similar in structure but with an amino group directly attached to the thiazole ring.
Uniqueness
2-Methoxy-2-(2-methyl-1,3-thiazol-4-YL)ethan-1-amine is unique due to the presence of both a methoxy group and an amine group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C7H12N2OS |
|---|---|
分子量 |
172.25 g/mol |
IUPAC名 |
2-methoxy-2-(2-methyl-1,3-thiazol-4-yl)ethanamine |
InChI |
InChI=1S/C7H12N2OS/c1-5-9-6(4-11-5)7(3-8)10-2/h4,7H,3,8H2,1-2H3 |
InChIキー |
XJMMACQZIGXGNW-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=CS1)C(CN)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(Azetidin-3-yloxy)methyl]pyrrolidin-2-one](/img/structure/B13078176.png)
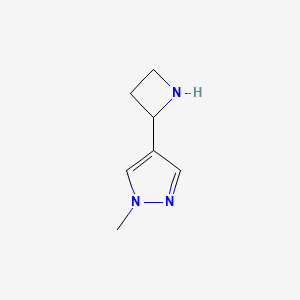
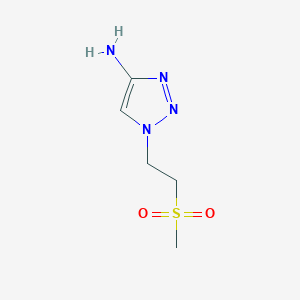
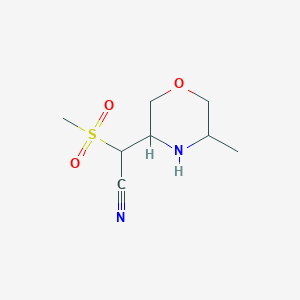
![Tribenzo[a,c,h]phenazine](/img/structure/B13078205.png)
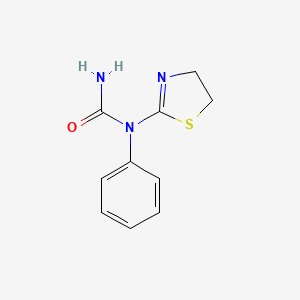
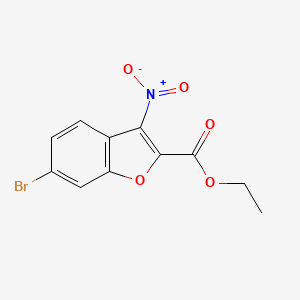
![Tribenzo[a,c,h]phenazine](/img/structure/B13078219.png)
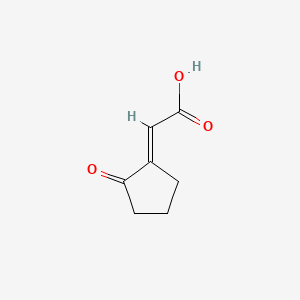
![1-[2-(dimethylamino)ethyl]-5-methyl-1H-pyrazol-4-amine](/img/structure/B13078231.png)
![2-Amino-1-{bicyclo[2.2.2]octan-2-yl}ethan-1-ol](/img/structure/B13078236.png)
